

Applications of Endomorphin 1 in preclinical pain research models

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Compound of Interest		
Compound Name:	Endomorphin 1	
Cat. No.:	B1671277	Get Quote

Applications of Endomorphin-1 in Preclinical Pain Research

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits exceptionally high affinity and selectivity for the μ -opioid receptor (MOR).[1][2][3] First isolated from the bovine brain, EM-1 is considered a key endogenous ligand for the MOR, the primary target for clinically used opioid analgesics like morphine.[1][4] Its potent antinociceptive properties, demonstrated across various preclinical pain models, have positioned it as a significant subject of interest for developing novel analgesics with potentially fewer side effects than traditional opioids.[1][5] This document outlines the applications of Endomorphin-1 in preclinical pain research, providing quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

Endomorphin-1 exerts its analgesic effects by binding to and activating the μ -opioid receptor, a G-protein coupled receptor (GPCR).[6] This activation initiates a cascade of intracellular





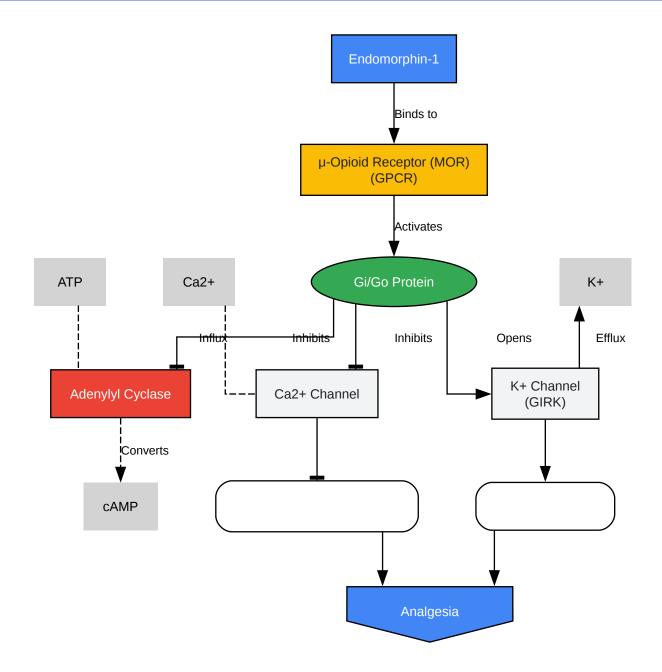


events, primarily through inhibitory G-proteins ($G\alpha i/G\alpha o$).[7][8] The key signaling events include:

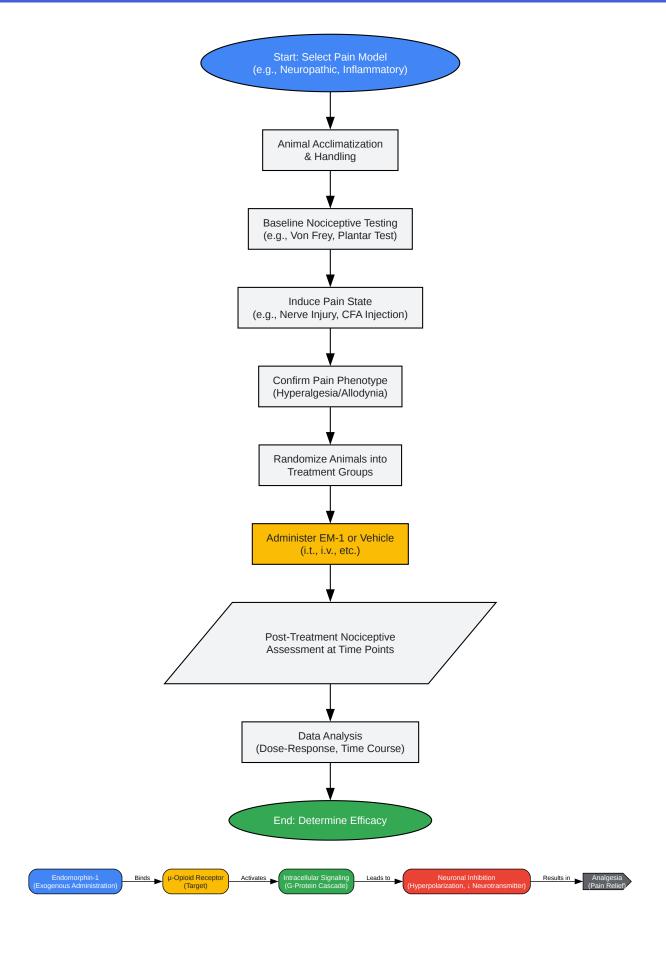
- Inhibition of Adenylyl Cyclase: Reduces intracellular levels of cyclic AMP (cAMP).[2][4][6]
- Modulation of Ion Channels: Promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. It also inhibits voltage-gated calcium channels, which in turn suppresses the release of excitatory neurotransmitters like substance P from presynaptic terminals.[1][4]

These actions collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals in pain pathways within the central and peripheral nervous systems.[1][4]











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